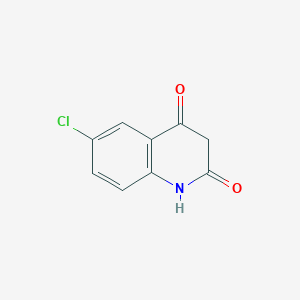

6-chloroquinoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloroquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloroquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-chloro-2-aminobenzamide with phosgene or its derivatives, leading to the formation of the desired quinoline dione structure. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

化学反応の分析

Substitution Reactions

The chlorine atom at position 6 is a primary site for nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Examples

-

Azide Substitution : Treatment with sodium azide (NaN₃) in DMF replaces the chlorine with an azide group, forming 6-azidoquinoline-2,4(1H,3H)-dione. This intermediate is critical for click chemistry applications .

-

Amine/Alkoxy Substitution : Reacting with ethylenediamine or alkoxides (e.g., sodium methoxide) under basic conditions yields 6-amino- or 6-alkoxyquinoline derivatives .

Reaction Conditions

| Substituting Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaN₃ | DMF | RT, 2 h | 77–94% |

| Ethylenediamine | DMF/K₂CO₃ | RT, 12 h | 51–54% |

| NaOMe | CHCl₃ | Reflux | 85–90% |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, expanding its utility in medicinal chemistry.

Pyrazinoquinolinone Formation

Reaction with ethylenediamine in DMF and K₂CO₃ generates 4a-substituted-2,3,4,4a-tetrahydro-pyrazino[2,3-c]quinolin-5(6H)-ones. The reaction proceeds via nucleophilic attack followed by intramolecular cyclization .

Representative Product

Oxidation

Controlled oxidation with KMnO₄ or CrO₃ converts the dione moiety into a fully aromatic quinoline-2,4-dione system, enhancing conjugation.

Reduction

NaBH₄ or LiAlH₄ selectively reduces the carbonyl groups, yielding hydroquinoline derivatives. This is critical for accessing saturated analogs with modified bioactivity.

[3+2] Cycloaddition

The azide-substituted derivative participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal acetylenes (e.g., phenylacetylene), forming triazole-linked quinoline hybrids .

Example Reaction

| Alkyne | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI/DBU | 6-(1,2,3-Triazolyl)quinoline | 88% |

Carboxylative Cyclization

Under CO₂ pressure (1.5 MPa) and catalytic KCC-1/STPP nanoparticles, 2-aminobenzonitrile derivatives undergo cyclization to form 6-chloroquinazoline-2,4(1H,3H)-dione in near-quantitative yields .

Optimized Conditions

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| KCC-1/STPP NPs | Neat | 70°C | 50 min | 94% |

Diazo Formation and Rearrangement

Treatment with mesyl azide (MsN₃) introduces a diazo group at position 3. Subsequent thermal decomposition induces ring contraction, yielding isatin derivatives—a reaction pivotal for synthesizing indole alkaloids .

Key Transformation

Antiviral Activity Modifications

Structural modifications at position 6 (e.g., introducing benzyl or cyano groups) enhance anti-HCV activity. For example, 6-cyano derivatives exhibit EC₅₀ values as low as 6.4 μM, comparable to ribavirin .

科学的研究の応用

Chemical Synthesis and Applications

Building Block for Complex Derivatives

6-Chloroquinoline-2,4(1H,3H)-dione serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological properties. The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as 6-chloro-2-aminobenzamide and phosgene derivatives .

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activities. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli, with some exhibiting inhibition zones comparable to standard antibiotics .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Various studies have synthesized new derivatives based on this compound and evaluated their cytotoxic effects against cancer cell lines such as HeLa and colorectal cancer cells. Some derivatives have shown promising results, suggesting that they may serve as lead compounds in the development of new anticancer agents .

Medicinal Chemistry

Development of Therapeutics

In medicinal chemistry, this compound is explored as a potential therapeutic agent targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug development against infections and cancer. The mechanism of action typically involves the inhibition of enzymes involved in DNA replication and repair processes .

Industrial Applications

Production of Dyes and Pigments

Beyond its biological applications, this compound is utilized in the industrial sector for the production of dyes and pigments. The unique chemical properties imparted by the chlorine substituent enhance its utility in creating materials with specific characteristics .

Case Studies and Research Findings

-

Anticancer Activity Evaluation

In a study evaluating various chloroquinoline derivatives for anticancer activity, several compounds derived from this compound showed comparable efficacy to established anticancer drugs when tested against multiple cancer cell lines. Molecular docking studies indicated strong binding interactions with key enzymes involved in cancer progression . -

Antimicrobial Efficacy Assessment

Another research project focused on assessing the antimicrobial properties of synthesized derivatives revealed that certain modifications to the 6-chloroquinoline structure significantly increased its effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this compound .

作用機序

The mechanism of action of 6-chloroquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects.

類似化合物との比較

Similar Compounds

Quinoline-2,4-dione: Lacks the chlorine substituent but shares the core structure.

6-bromoquinoline-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of chlorine.

6-fluoroquinoline-2,4(1H,3H)-dione: Contains a fluorine atom in place of chlorine.

Uniqueness

6-chloroquinoline-2,4(1H,3H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.

生物活性

6-Chloroquinoline-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a chlorine substituent at the 6-position. This structural feature enhances its reactivity and biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria.

The compound's antimicrobial activity is attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division and proliferation .

Case Studies

- Study on Antibacterial Activity : A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against multiple bacterial strains. Among them, compounds with structural similarities to this compound displayed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

- Comparative Analysis : In a comparative study of various quinoline derivatives, this compound showed superior activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm .

Anticancer Activity

The anticancer potential of this compound has also been investigated. The compound has demonstrated cytotoxic effects against several cancer cell lines.

The anticancer effects are believed to arise from the compound's ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases . This process disrupts cellular homeostasis and triggers programmed cell death.

Research Findings

A study highlighted that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The compound's effectiveness was evaluated against various cancer types, including breast and lung cancer cells .

Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | Mechanism | Key Findings |

|---|---|---|---|

| Antimicrobial | Gram-positive & Gram-negative bacteria | Inhibition of DNA gyrase & topoisomerase IV | Significant inhibition observed with MIC values comparable to standard antibiotics |

| Anticancer | Various cancer cell lines | Induction of apoptosis via ROS generation | Selective cytotoxicity towards cancer cells; effective against breast and lung cancer |

特性

IUPAC Name |

6-chloro-1H-quinoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBONVGVMAWCTFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。